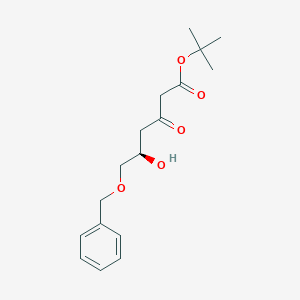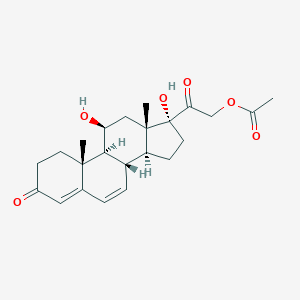
6-Dehydrocortisol Acetate
Descripción general
Descripción
6-Dehydrocortisol Acetate is a chemically modified derivative of corticosteroids, characterized by the introduction of a double bond between carbons 6 and 7. This modification significantly alters its biological activity, especially in terms of its effects on urinary excretion of sodium (Na+) and potassium (K+). These changes are attributed to its differential binding to mineralocorticoid receptors, impacting ion fluxes and indicating a nuanced interplay with Type I and Type II receptors (Genard & Palem-Vliers, 1985).
Synthesis Analysis
The synthesis of 6-Dehydrocortisol Acetate and related compounds often involves the selective introduction of fluorine or other halogens at specific positions on the steroid framework, as seen in the synthesis of 6α-fluoro derivatives of corticosteroids, which are a class of powerful corticoids (Bowers, Denot, Sanchez, & Ringold, 1959). Such modifications are crucial for enhancing or modifying the biological activity of these molecules.
Molecular Structure Analysis
The molecular structure of 6-Dehydrocortisol Acetate features a double bond between carbons 6 and 7, which is a critical modification that significantly influences its biological activity and receptor affinity. The synthesis and identification of various hydroxylated derivatives derived from corticosteroids have provided insight into the structural diversity of these compounds and their potential biological implications (Kraan et al., 1994).
Chemical Reactions and Properties
The introduction of a double bond in 6-Dehydrocortisol Acetate leads to a marked change in its steroid profile, especially in its interaction with different types of corticosteroid receptors. The modified affinity for Type I and Type II receptors elucidates the nuanced mechanistic pathways through which these derivatives exert their effects, particularly in mediating ion fluxes in renal pathways (Genard & Palem-Vliers, 1989).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 6-Dehydrocortisol Acetate were not identified, related research into the synthesis, identification, and biological activity of corticosteroid derivatives often provides insights into their solubility, stability, and reactivity, critical for understanding their pharmacological potential and therapeutic applications.
Chemical Properties Analysis
The chemical properties of 6-Dehydrocortisol Acetate, including its reactivity, metabolic pathways, and binding affinities, are central to its function as a modified corticosteroid. Its interaction with glutathione (GSH) and subsequent metabolism in biological systems highlights the dynamic nature of its chemical properties and the potential implications for its biological activities and therapeutic uses (Zhang et al., 2013).
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNNRNWOGKRPL-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydrocortisol Acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




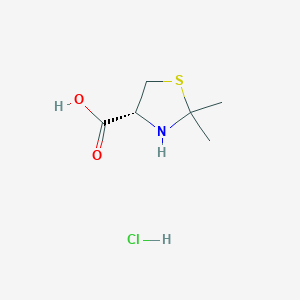

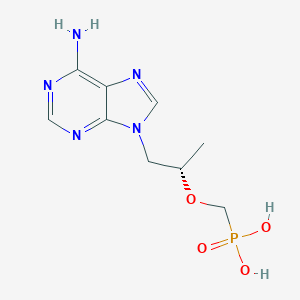

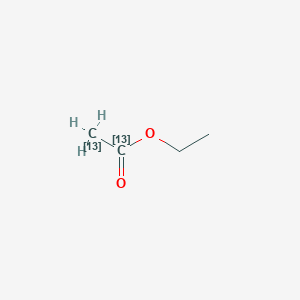


![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)


